3-Nitro-1,8-naphthalic anhydride

Description

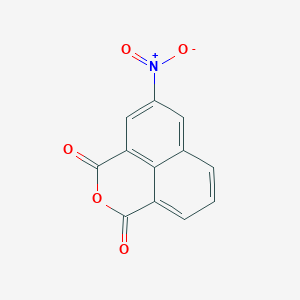

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184360 | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-38-1 | |

| Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3027-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-1,8-naphthalic Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal chemical intermediate, distinguished by its nitrated aromatic framework and reactive anhydride functional group. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and key synthetic and reactive protocols. Furthermore, it delves into the significant role of its derivatives in biomedical research, particularly in the development of novel anticancer agents, by elucidating their mechanism of action involving DNA damage and the modulation of critical signaling pathways.

Chemical and Physical Properties

3-Nitro-1,8-naphthalic anhydride is a stable, light yellow to beige or light brown powder.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₅NO₅ | [2] |

| Molecular Weight | 243.17 g/mol | [3] |

| CAS Number | 3027-38-1 | [3] |

| Melting Point | 247-249 °C (decomposes) | [4] |

| Boiling Point | Decomposes at melting point | N/A |

| Solubility | Insoluble in water; slightly soluble in ethanol (B145695); soluble in DMF.[5] | [5] |

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene (B1677914) core, to which a nitro group (-NO₂) is attached at the 3-position and an anhydride functional group is fused at the 1 and 8 positions. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the molecule.[3]

Structural Diagram:

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

-

C=O Stretching (anhydride): Two distinct bands in the region of 1750-1850 cm⁻¹.

-

NO₂ Stretching (aromatic nitro): Asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C Stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (anhydride): Bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for the parent this compound is scarce in readily available literature, data for its derivatives are widely reported. For instance, the aromatic protons of the naphthalimide skeleton in derivatives typically appear as multiplets in the δ 7.8–8.8 ppm region in ¹H NMR spectra recorded in DMSO-d₆.[3] The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct nitration of 1,8-naphthalic anhydride.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: To a solution of 1,8-naphthalic anhydride (e.g., 20.0 g, 0.101 mol) in concentrated sulfuric acid (e.g., 125 mL), add sodium nitrate (B79036) (e.g., 10.3 g, 0.121 mol) portion-wise over a period of 2 hours at room temperature, ensuring the temperature does not exceed 30°C.

-

Reaction: Stir the reaction mixture for an additional hour at room temperature.

-

Work-up: Pour the reaction mixture onto crushed ice (e.g., 500 g).

-

Isolation: Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and then dry the solid.

-

Purification: Recrystallize the crude product from a suitable solvent such as chlorobenzene (B131634) to obtain pure this compound.

Key Chemical Reactions

This compound readily reacts with primary amines to form N-substituted 3-nitro-1,8-naphthalimides.[3]

Detailed Protocol for Imidization:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for a period of 2-4 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry to yield the corresponding N-substituted 3-nitro-1,8-naphthalimide.

The anhydride ring can be opened via hydrolysis to form 3-nitro-1,8-naphthalic acid. This reaction is typically pH-dependent.[3]

Detailed Protocol for Hydrolysis:

-

Reaction Setup: Suspend this compound in an aqueous solution.

-

pH Adjustment: Adjust the pH of the solution to be neutral or basic (pH > 7) using a suitable base (e.g., NaOH solution).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the solid dissolves, indicating the formation of the dicarboxylate salt.

-

Acidification: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 3-nitro-1,8-naphthalic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

The nitro group can be reduced to an amino group, yielding 3-amino-1,8-naphthalic anhydride, a valuable precursor for fluorescent dyes. A common method is catalytic hydrogenation.[3]

Detailed Protocol for Reduction:

-

Catalyst Suspension: Suspend a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%) in a suitable solvent like ethanol or ethyl acetate (B1210297) in a hydrogenation vessel.

-

Substrate Addition: Add this compound to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-1,8-naphthalic anhydride.

Applications in Drug Development and Signaling Pathways

Derivatives of this compound, particularly 3-nitro-1,8-naphthalimides, have garnered significant attention in drug development as potential antitumor agents. Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

One study on a 3-nitro-1,8-naphthalimide derivative (compound 1a) elucidated its effect on the T-24 cancer cell line. The compound was found to induce DNA damage and inhibit topoisomerase I, leading to G2-phase cell cycle arrest and apoptosis. This was accompanied by the upregulation of Cyclin B1, cdc2-pTy, Wee1, γH2AX, p21, Bax, and cytochrome c, and the downregulation of Bcl-2.

Signaling Pathway of a 3-Nitro-1,8-Naphthalimide Derivative in Cancer Cells:

Caption: Proposed signaling pathway for the antitumor activity of a 3-nitro-1,8-naphthalimide derivative.

Conclusion

This compound is a versatile and highly valuable compound in synthetic and medicinal chemistry. Its well-defined chemical properties and reactivity, coupled with the significant biological activities of its derivatives, make it a subject of ongoing research and development. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important molecule. Further exploration of its derivatives is poised to yield novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Nitro-1,8-naphthalic Anhydride

Introduction

3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal chemical intermediate, widely recognized for its role in the synthesis of advanced materials and biologically active compounds.[1] Its distinct molecular architecture, featuring an electron-withdrawing nitro group on the naphthalic anhydride framework, imparts unique reactivity and photophysical properties.[1] This guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The inherent properties of 3-Nitro-1,8-naphthalic anhydride are fundamental to its application and handling. These characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₅NO₅ | [1][2][3][4] |

| Molecular Weight | 243.17 g/mol | [1][2][3][4][5] |

| CAS Number | 3027-38-1 | [1][2][3][4][5] |

| Appearance | Beige to Yellow or Brown Powder | [4] |

| Melting Point | 247-254 °C | [4][6] |

| Solubility | Insoluble in water; slightly soluble in ethanol; soluble in DMF. | [4][6] |

| IUPAC Name | 7-nitro-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | [1] |

| InChI Key | FLFLZYYDLIKGJQ-UHFFFAOYSA-N | [1][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its derivatives.

| Technique | Description |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure. In a typical solvent like DMSO-d₆, the aromatic protons of the naphthalimide core exhibit characteristic multiplets in the δ 7.8–8.8 ppm region.[1] |

| FT-IR | Fourier-Transform Infrared (FT-IR) spectroscopy helps in identifying key functional groups. Naphthalimide derivatives display characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the imide ring, typically in the 1650–1710 cm⁻¹ range.[1] |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the compound, further validating its molecular formula.[1] The NIST WebBook provides mass spectrum data for this compound.[5][7] |

Experimental Protocols

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the direct electrophilic nitration of 1,8-naphthalic anhydride.[1]

Materials:

-

1,8-naphthalic anhydride

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

A suspension of 1,8-naphthalic anhydride is prepared in concentrated sulfuric acid.

-

The mixture is cooled to a low temperature, typically between 0–5°C, to minimize the formation of byproducts such as the 4-nitro isomer and to prevent polynitration and oxidation.[1]

-

Concentrated nitric acid is added dropwise to the suspension while maintaining the low temperature. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺).[1]

-

The reaction is allowed to proceed for a set duration, with completion monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

The precipitate is then filtered, washed with water until neutral, and dried.

-

Purification is typically achieved through recrystallization from a suitable solvent, such as chlorobenzene, to yield the final product with high purity.[8]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Pathways

This compound serves as a versatile precursor for a variety of derivatives, primarily through reactions involving its anhydride and nitro functionalities.

The anhydride group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of 3-Nitro-1,8-naphthalimides.[1] This reaction is a cornerstone in the development of naphthalimide-based fluorescent probes and dyes. The anhydride ring can also undergo hydrolysis, especially under neutral or basic conditions, to form 3-nitro-1,8-naphthalic acid.[1]

The nitro group is also a key reactive site. Its reduction to an amino group yields 3-amino-1,8-naphthalic anhydride, a valuable precursor for various dyes and fluorescent compounds.[1] This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1]

Caption: Major reaction pathways of this compound.

Applications

The unique physicochemical properties of this compound make it a valuable starting material in several areas:

-

Fluorescent Probes: It is a key building block for synthesizing naphthalimide-based fluorescent probes. The nitro group acts as a strong internal charge-transfer modulator, leading to significant Stokes shifts and environmental sensitivity, which are useful for creating sensors for biomolecules and ions.[1]

-

Dyes and Pigments: The derivatives of this compound, particularly the amino-substituted compounds, are important precursors in the synthesis of high-performance dyes and pigments.[1]

-

Organic Electronics: The heterocyclic compounds derived from this anhydride are relevant in the field of organic electronics.[1]

-

Drug Development: It is used as a starting reagent in the synthesis of 5-substituted naphthalimide derivatives that have shown significant anti-cancer activity.[9]

Safety Information

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[10] It should be stored in a cool, dry place.[3]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3027-38-1 | FN122381 [biosynth.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 3027-38-1 [chemicalbook.com]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Synthesis and Purification of 3-Nitro-1,8-naphthalic Anhydride

Introduction

3-Nitro-1,8-naphthalic anhydride (B1165640) (CAS No: 3027-38-1; Molecular Formula: C₁₂H₅NO₅) is a high-value chemical intermediate crucial in the fields of materials science, chemical biology, and drug development.[1] Its molecular structure, featuring an electron-withdrawing nitro group on the naphthalic anhydride core, makes it a highly reactive precursor for a wide range of functional molecules.[1] It is particularly instrumental in the synthesis of 3-nitro-1,8-naphthalimides, which are foundational scaffolds for developing solvatochromic fluorescent probes, sensors for biomolecules, and advanced dyes.[1] This guide provides an in-depth overview of the synthesis, purification, and characterization of 3-Nitro-1,8-naphthalic anhydride for researchers and scientists.

Synthesis Methodology: Direct Nitration

The most prevalent and efficient method for synthesizing this compound is the direct electrophilic nitration of 1,8-naphthalic anhydride.[1] This reaction is typically performed using a nitrating agent in concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to facilitate the formation of the nitronium ion (NO₂⁺).[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 1,8-Naphthalic Anhydride

The following protocol is a synthesized procedure based on established literature.[2][3]

-

Preparation: In a suitable reaction vessel, dissolve 1,8-naphthalic anhydride (e.g., 100.0 mmol, 19.82 g) in concentrated sulfuric acid (e.g., 150 mL) at room temperature.[3]

-

Nitration: Add sodium nitrate (e.g., 105.0 mmol, 7.24 g) to the solution in small portions over a period of approximately one to two hours.[2][3] Maintaining a low reaction temperature (0-5°C) can be critical to minimize the formation of the undesired 4-nitro isomer and other byproducts.[1]

-

Reaction: Stir the resulting mixture for an additional 1 to 3 hours at the same temperature to ensure the reaction goes to completion.[2][3]

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.[2][3]

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry the crude product.[2][3]

Purification Technique: Recrystallization

The primary impurity in the crude product is the isomeric 4-nitro-1,8-naphthalic anhydride.[2] A single recrystallization is highly effective for removing this isomer and yielding a high-purity product.[2] Chlorobenzene is a commonly cited and effective solvent for this purpose.[2][3]

Caption: General workflow for the purification via recrystallization.

Experimental Protocol: Purification

-

Dissolution: Transfer the crude, dried this compound to a flask and add chlorobenzene.[2][3]

-

Recrystallization: Heat the mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, which will cause the purified product to crystallize.

-

Isolation: Filter the pale yellow or off-white crystals, wash them with a small amount of cold solvent, and dry them to a constant weight.[2]

Quantitative Data Summary

The synthesis of this compound is consistently high-yielding when appropriate reaction conditions and purification methods are employed.

| Scale (mmol) | Nitrating Agent | Temperature | Time (h) | Yield (%) | Purification Method | Reference |

| 200.0 | Sodium Nitrate | Room Temp. | 3 | 84 | Recrystallization (Chlorobenzene) | [2] |

| 100.0 | Sodium Nitrate | Room Temp. | 4 | 84 | Recrystallization (Chlorobenzene) | [3] |

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Reference |

| Appearance | Light yellow to beige powder | [4] |

| Molecular Weight | 243.1718 g/mol | [5] |

| Melting Point | 247-249 °C (decomposes) | [6] |

| Purity (HPLC) | ≥97.5% | [4][7] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure. In a deuterated solvent like DMSO-d₆, the aromatic protons of the naphthalimide skeleton typically appear as multiplets in the δ 7.8–8.8 ppm region.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis identifies key functional groups. The spectrum will show characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride carbonyl (C=O) groups, typically found in the 1750-1850 cm⁻¹ range, and bands corresponding to the nitro group (NO₂) stretches around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the compound.[1] The electron ionization mass spectrum is also available for review.[5]

Key Chemical Reactivity and Applications

This compound serves as a versatile building block for more complex molecules, primarily through reactions at the anhydride and nitro group functionalities.

Caption: Synthetic utility of this compound.

-

Imidization: The anhydride moiety readily reacts with primary amines to form 3-nitro-1,8-naphthalimides.[1][2] This is the most common and critical transformation for this intermediate.

-

Reduction: The nitro group can be cleanly reduced to an amino group, forming 3-amino-1,8-naphthalic anhydride or, more commonly, 3-amino-1,8-naphthalimide derivatives.[1][8] This reduction is often achieved using methods like catalytic hydrogenation (e.g., Pd/C) or reducing agents like sodium dithionite.[1][9] The resulting amino group is a key functional handle for creating a vast array of fluorescent dyes and molecular probes.[1][8]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3027-38-1 [chemicalbook.com]

- 7. 278730050 [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A convenient way of 3-fluoro-1,8-naphthalimide synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Spectroscopic Profile of 3-Nitro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitro-1,8-naphthalic anhydride (B1165640), a key intermediate in the synthesis of various functional dyes, fluorescent probes, and pharmacologically active compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 3-Nitro-1,8-naphthalic anhydride and its derivatives. It is important to note that while NMR data for the target compound is available, specific IR and UV-Vis data for this compound is limited in the reviewed literature. Therefore, data for the closely related derivative, 4-hydroxy-3-nitro-1,8-naphthalic anhydride, is provided for reference and comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.75 - 8.65 | m | Aromatic-H | |

| 8.55 - 8.45 | m | Aromatic-H | |

| 8.00 - 7.90 | m | Aromatic-H |

Solvent: Not specified in the source. Frequency: Not specified in the source.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 160.0 - 159.0 | C=O |

| 150.0 - 120.0 | Aromatic-C |

| 120.0 - 115.0 | Aromatic-C |

Solvent: Not specified in the source. Frequency: Not specified in the source.

Infrared (IR) Spectroscopy

Specific IR data for this compound was not explicitly found. However, the characteristic IR peaks for the related compound 4-hydroxy-3-nitro-1,8-naphthalic anhydride are presented below as a reference.[3]

Table 3: FT-IR Spectroscopic Data for 4-hydroxy-3-nitro-1,8-naphthalic anhydride [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3421 | O-H stretching |

| 3070 | C-H stretching (aromatic) |

| 1635, 1604 | C=O stretching (anhydride) |

| 1554 | C=C stretching (aromatic) |

| 1438, 1388 | NO₂ stretching (asymmetric and symmetric) |

| 1195 | C-N stretching |

| 1033 | C-OH stretching / C-H bending (aromatic) |

Naphthalimide derivatives, in general, exhibit characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the imide ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption spectra of this compound derivatives are known to exhibit bands in the UV-visible region. These bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4] While specific absorption maxima for this compound were not available, the data for 4-hydroxy-3-nitro-1,8-naphthalic anhydride in various solvents are provided as a valuable reference.[3]

Table 4: UV-Vis Absorption Maxima (λmax) for 4-hydroxy-3-nitro-1,8-naphthalic anhydride in Different Solvents [3]

| Solvent | λmax (nm) |

| Butanol | 301, 350, 600 |

| Ethanol | 244 |

| Dimethyl sulfoxide (B87167) (DMSO) | 284, 402 |

The absorption band around 402 nm in DMSO is suggested to be due to an intramolecular charge transfer (ICT) transition.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for naphthalic anhydrides are crucial for reproducibility and data comparison. The following sections outline generalized procedures for NMR, FT-IR, and UV-Vis spectroscopy.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of naphthalic anhydride derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Apply a Fourier transform to the FID to obtain the NMR spectrum. Phase and baseline corrections are then performed to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

FT-IR spectra of solid samples like this compound are typically recorded using the KBr pellet or attenuated total reflectance (ATR) techniques.

Protocol (KBr Pellet Method): [5]

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis spectra are recorded to study the electronic transitions of the molecule. The choice of solvent is critical as it can influence the position of the absorption maxima.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, DMSO, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum. The instrument will automatically subtract the baseline from the sample spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

3-Nitro-1,8-naphthalic anhydride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitro-1,8-naphthalic anhydride (B1165640), a key chemical intermediate in the development of fluorescent probes and therapeutic agents. This document outlines its chemical properties, detailed synthesis protocols, and its applications in biomedical research, with a focus on the mechanisms of action of its derivatives.

Core Compound Properties

3-Nitro-1,8-naphthalic anhydride is a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3027-38-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₅NO₅ | [2][3][4][5] |

| Molecular Weight | 243.17 g/mol | [1][2][3][5] |

| Appearance | Light yellow to beige or light brown powder | |

| Melting Point | 247°C to 254°C | [7] |

| Solubility | Insoluble in water; slightly soluble in ethanol | [7] |

Synthesis and Derivatization

The primary route for the synthesis of this compound is through the electrophilic nitration of 1,8-naphthalic anhydride.[1] This compound serves as a precursor for a wide array of functional derivatives, primarily through reactions at its anhydride group and modifications involving the nitro group.

Experimental Protocol: Synthesis of this compound

This protocol is based on the nitration of 1,8-naphthalic anhydride using a nitrating mixture.

Materials:

-

1,8-naphthalic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrate (B79036) (NaNO₃)

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 1,8-naphthalic anhydride in concentrated sulfuric acid.

-

Add sodium nitrate as the nitrating reagent to the solution at room temperature.

-

Stir the reaction mixture for approximately 3 hours to ensure complete conversion.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from chlorobenzene to obtain pure this compound.[3]

A key transformation of this compound is its reduction to 3-amino-1,8-naphthalic anhydride, a precursor for many dyes and fluorescent compounds.[1]

Experimental Workflow: Synthesis of this compound and Derivatives

Caption: Synthetic pathways from 1,8-naphthalic anhydride.

Applications in Drug Development and Research

Derivatives of this compound, particularly 3-nitro-1,8-naphthalimides, have shown significant potential as antitumor agents.[6] These compounds can induce DNA damage and inhibit topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Mechanism of Action of a 3-Nitro-1,8-naphthalimide Derivative (Compound 1a)

Studies on a specific derivative, designated as compound 1a, have elucidated its mechanism of action in T-24 cancer cells.[6] This compound induces G2-phase cell cycle arrest and apoptosis through the modulation of several key regulatory proteins.

Caption: Signaling pathway of a 3-nitro-1,8-naphthalimide derivative.

The upregulation of γH2AX is a marker of DNA double-strand breaks.[6] This DNA damage, along with topoisomerase I inhibition, triggers G2-phase arrest, which is mediated by the increased expression of Cyclin B1, cdc2-pTy, and Wee1.[6] The induction of p21 further contributes to cell cycle arrest.[6] Concurrently, the compound promotes apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c.[6]

Conclusion

This compound is a valuable scaffold in medicinal chemistry and materials science. Its straightforward synthesis and the tunability of its derivatives make it an attractive starting point for the development of novel therapeutics and functional materials. The insights into the mechanism of action of its naphthalimide derivatives provide a strong rationale for their further investigation as potential anticancer agents.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Nitro-1,8-naphthalic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal intermediate in the synthesis of a wide array of functional organic molecules, including fluorescent probes, imaging agents, and potential therapeutic compounds. Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for 3-Nitro-1,8-naphthalic anhydride, details experimental protocols for solubility determination, and illustrates a key synthetic pathway involving this compound.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a compound like this compound, a relatively polar molecule due to the presence of the nitro group and anhydride functionality, its solubility is dictated by the principle of "like dissolves like." Therefore, it is expected to exhibit greater solubility in polar organic solvents.

Quantitative Solubility Data

Currently, there is a notable absence of precise, quantitative solubility data (e.g., in g/L or mol/L) for this compound in the peer-reviewed scientific literature. However, qualitative descriptions from various sources provide valuable insights into its solubility profile. The following table summarizes the available qualitative and descriptive solubility information for this compound and the closely related 4-Nitro-1,8-naphthalic anhydride, which can serve as a useful surrogate for estimating solubility behavior.

| Compound | Solvent | Solubility Description |

| This compound | Dimethylformamide (DMF) | Soluble |

| Ethanol | Slightly Soluble | |

| Water | Insoluble | |

| 4-Nitro-1,8-naphthalic anhydride | Dimethyl sulfoxide (B87167) (DMSO) | Soluble (may require heating) |

| Acetonitrile | Soluble | |

| Ethanol | Moderately Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Key Synthetic Transformations

This compound is a versatile precursor for a variety of derivatives. A common and important reaction is its conversion to N-substituted-3-nitro-1,8-naphthalimides through reaction with primary amines. This is often the first step in the synthesis of more complex molecules. The following diagram illustrates this general synthetic workflow.

Caption: Synthesis of N-substituted-3-nitro-1,8-naphthalimides.

Another critical transformation is the reduction of the nitro group to an amino group, which opens up further avenues for functionalization. The workflow below depicts the synthesis of 3-amino-N-substituted-1,8-naphthalimides.

Caption: Synthesis of 3-amino-N-substituted-1,8-naphthalimides.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, the available qualitative information provides a solid foundation for solvent selection in synthetic and formulation activities. For applications requiring precise solubility values, the detailed shake-flask protocol offers a robust methodology for in-house determination. The illustrated synthetic workflows highlight the compound's significance as a versatile building block in the development of advanced functional materials and potential pharmaceutical agents. Further research into the quantitative solubility of this important intermediate would be a valuable contribution to the chemical and pharmaceutical sciences.

The Nitration of 3-Nitro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism involved in the nitration of 3-Nitro-1,8-naphthalic anhydride (B1165640). This process, a key step in the synthesis of various functional dyes, pigments, and pharmacologically active compounds, involves the introduction of a second nitro group onto the naphthalic anhydride core. Understanding the intricacies of this reaction, including the directing effects of the existing substituents and the precise experimental conditions, is crucial for controlling the formation of specific isomers and optimizing product yields.

Reaction Mechanism and Directing Effects

The nitration of 3-Nitro-1,8-naphthalic anhydride is an electrophilic aromatic substitution reaction. The highly reactive electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source with a strong dehydrating acid, typically concentrated sulfuric acid.

The existing substituents on the 1,8-naphthalic anhydride ring—the nitro group at the 3-position and the anhydride moiety itself—exert significant directing effects on the incoming electrophile. Both the nitro group and the anhydride are electron-withdrawing groups, which deactivate the aromatic system towards electrophilic attack.

-

The Anhydride Group: As a deactivating group, the anhydride moiety directs incoming electrophiles to the meta positions relative to the points of attachment to the naphthalene (B1677914) ring.

-

The Nitro Group: The nitro group is a strong deactivating, meta-directing group.

Considering the structure of this compound, the positions available for substitution are C-2, C-4, C-5, C-6, and C-7. Based on the directing effects:

-

The nitro group at C-3 will direct the incoming nitro group to the C-5 and C-7 positions (meta) and, to a lesser extent, the C-1 position which is already part of the anhydride.

-

The anhydride group deactivates the entire ring system, but its influence will further disfavor substitution at positions ortho and para to its connection points.

The interplay of these directing effects primarily leads to the formation of two major dinitro isomers: 3,6-dinitro-1,8-naphthalic anhydride and 3,5-dinitro-1,8-naphthalic anhydride . The substitution occurs on the naphthalene ring that does not bear the initial nitro group.

The generalized mechanism for the formation of the nitronium ion and the subsequent electrophilic attack on the this compound ring is depicted below.

Experimental Protocols

The synthesis of dinitro-1,8-naphthalic anhydrides from this compound requires carefully controlled conditions to manage the reaction's exothermicity and to influence the isomeric ratio of the products. The following protocol is based on established literature procedures.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

Procedure:

-

In a flask equipped with a stirrer and a thermometer, dissolve this compound in concentrated sulfuric acid.

-

Cool the mixture to the desired reaction temperature (e.g., 0-5 °C or 20-25 °C) using an ice bath.

-

Slowly add concentrated nitric acid to the stirred solution, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a set duration (e.g., 2-4 hours).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as acetic acid or nitrobenzene.

The logical workflow for this experimental protocol can be visualized as follows:

Quantitative Data

The ratio of the resulting dinitro isomers is highly dependent on the reaction temperature. The following table summarizes the yield of 3,6-dinitro- and 3,5-dinitro-1,8-naphthalic anhydride at different temperatures.

| Reaction Temperature (°C) | Yield of 3,6-dinitro-1,8-naphthalic anhydride (%) | Yield of 3,5-dinitro-1,8-naphthalic anhydride (%) |

| 0 | 55 | 45 |

| 20 | 48 | 52 |

| 40 | 42 | 58 |

| 60 | 35 | 65 |

Data adapted from the work of Plakidin, V. L., and colleagues.

As the temperature increases, the formation of the 3,5-dinitro isomer is favored. This suggests a lower activation energy for the formation of the 3,6-dinitro isomer, making it the kinetically favored product at lower temperatures. Conversely, the 3,5-dinitro isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.

Conclusion

The nitration of this compound is a well-defined electrophilic aromatic substitution that yields a mixture of 3,6- and 3,5-dinitro isomers. The regioselectivity of the reaction is governed by the strong deactivating and meta-directing effects of the nitro group and the anhydride functionality. Precise control of the reaction temperature is paramount for influencing the isomeric ratio of the products, with lower temperatures favoring the formation of 3,6-dinitro-1,8-naphthalic anhydride. The detailed understanding of this reaction mechanism and the influencing factors is essential for the targeted synthesis of specific dinitro-1,8-naphthalic anhydride derivatives for applications in materials science, dye chemistry, and pharmaceutical development.

An In-depth Technical Guide to the Derivatives of 3-Nitro-1,8-naphthalic Anhydride and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, basic properties, and applications of derivatives of 3-Nitro-1,8-naphthalic anhydride (B1165640). This class of compounds, particularly the 3-amino-1,8-naphthalimide derivatives, has garnered significant interest due to their versatile fluorescent properties and potential as anticancer agents.

Core Synthesis Pathways

The primary derivatives of 3-nitro-1,8-naphthalic anhydride are the N-substituted 3-nitro-1,8-naphthalimides and their corresponding 3-amino analogues. The synthesis follows a two-step process: imidization followed by reduction.

Imidization of this compound

The most common reaction involves the condensation of this compound with a primary amine to form the corresponding N-substituted 3-nitro-1,8-naphthalimide.[1] This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dioxane, often with heating.

Reduction of the Nitro Group

The subsequent reduction of the nitro group at the 3-position to an amino group is a key transformation, yielding the highly fluorescent 3-amino-1,8-naphthalimide derivatives.[1] Common reduction methods include the use of sodium dithionite (B78146) or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) or formic acid.[1][2]

Basic Properties of 3-Amino-1,8-naphthalimide Derivatives

A key characteristic of the 3-amino-1,8-naphthalimide derivatives is the basicity of the amino group at the 3-position. While specific pKa values for these compounds are not widely reported, experimental evidence from pH-dependent fluorescence studies provides insight into their basic nature.

Studies have shown that the fluorescence of 3-amino-1,8-naphthalimide is quenched in highly acidic conditions, specifically at pH values of 1 and 2.[3] This quenching is attributed to the protonation of the amino group.[3] The fluorescence remains stable in the pH range of 3 to 12, indicating that the pKa of the conjugate acid is likely below 3.[3] This suggests that the 3-amino group is a relatively weak base.

Experimental Protocols

Synthesis of N-ethyl-3-nitro-1,8-naphthalimide

A mixture of this compound and ethylamine (B1201723) is refluxed in 1,4-dioxane. After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered and washed to yield the product.

Synthesis of N-ethyl-3-amino-1,8-naphthalimide[2]

N-ethyl-3-nitro-1,8-naphthalimide is dissolved in 1,4-dioxane. Palladium on carbon (10%) is added, followed by the dropwise addition of formic acid. The mixture is then refluxed for several hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization, to yield N-ethyl-3-amino-1,8-naphthalimide.[2]

Quantitative Data

The derivatives of this compound exhibit a range of photophysical and biological properties. The following tables summarize some of the key quantitative data available in the literature.

Fluorescence Properties of 3-Amino-1,8-naphthalimide Derivatives

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The 3-amino derivatives are known for their fluorescent properties, which can be influenced by the substituent on the imide nitrogen and the solvent.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

| N-ethyl-3-amino-1,8-naphthalimide | Methanol | 0.190 | [2] |

| N-ethyl-3-(ethylamino)-1,8-naphthalimide | Methanol | 0.072 | [2] |

| N-ethyl-3-(diethylamino)-1,8-naphthalimide | Methanol | 0.023 | [2] |

In Vitro Anticancer Activity of 3-Nitro-1,8-naphthalimide Derivatives

Several derivatives of 3-nitro-1,8-naphthalimide have been investigated for their antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-((2-(dimethylamino)ethyl)amino)ethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | HepG2 | 9.2 ± 1.8 | [4] |

| 2-((2-(dimethylamino)ethyl)amino)ethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | T-24 | 4.133 ± 0.9 | [4] |

| N-substituted 3-nitro-naphthalimide (1a) | HepG2 | 9.2 ± 1.8 | [2] |

| N-substituted 3-nitro-naphthalimide (1a) | T-24 | 4.133 ± 0.9 | [2] |

Mechanism of Action in Cancer

The anticancer activity of naphthalimide derivatives, including those derived from this compound, is often attributed to their ability to interact with DNA and inhibit the function of topoisomerases.

These planar molecules can intercalate between the base pairs of DNA, distorting its structure and interfering with cellular processes such as replication and transcription. Furthermore, by inhibiting topoisomerase I and/or II, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) through the activation of damage-sensing pathways and the upregulation of pro-apoptotic proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. um.edu.mt [um.edu.mt]

- 3. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging | MDPI [mdpi.com]

- 4. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Profile of 3-Nitro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal chemical intermediate in the synthesis of advanced fluorescent probes and functional dyes.[1] Its structure, featuring a naphthalic anhydride core substituted with a potent electron-withdrawing nitro group, dictates its chemical reactivity and photophysical characteristics.[1] While the anhydride itself is not celebrated for luminescent properties, its true value lies in its role as a versatile scaffold. Through nucleophilic substitution reactions, primarily with amines, it gives rise to a vast library of 3-substituted-1,8-naphthalimide derivatives.[1] These derivatives often exhibit remarkable photophysical properties, including strong fluorescence, large Stokes shifts, and high sensitivity to their local environment (solvatochromism), making them indispensable tools in biological imaging, ion sensing, and materials science.[1]

This technical guide provides an in-depth examination of the core photophysical properties of 3-Nitro-1,8-naphthalic anhydride, details the experimental protocols for their characterization, and illustrates the key synthetic and analytical workflows.

Core Photophysical Properties

The photophysical characteristics of this compound are dominated by the influence of the C-3 nitro group. This group acts as an efficient quencher of fluorescence, creating non-radiative decay pathways for any absorbed energy.[1] Consequently, the compound itself is generally considered to be non-fluorescent or, at best, extremely weakly fluorescent. Its primary optical characteristic is its absorption in the UV-visible region, which gives the compound its typical light yellow to orange appearance.[2]

The profound utility of this molecule becomes apparent upon its conversion to derivatives. For context, the table below summarizes the known properties of the parent anhydride and contrasts them with a representative fluorescent derivative, 4-hydroxy-3-nitro-1,8-naphthalic anhydride, to illustrate the transformative effect of substitution.

Table 1: Photophysical Data Summary

| Property | This compound | 4-Hydroxy-3-nitro-1,8-naphthalic Anhydride |

| Absorption Maxima (λ_abs) | Data not available | 284, 292, 308, 402 nm (in DMSO)[3] |

| 244 nm (in Ethanol)[3] | ||

| 220 nm (in Butanol)[3] | ||

| Molar Extinction Coefficient (ε) | Data not available | Data not available |

| Emission Maxima (λ_em) | Generally non-fluorescent | 359 nm (in DMSO)[3] |

| 362 nm (in Ethanol)[3] | ||

| 356 nm (in Butanol)[3] | ||

| Fluorescence Quantum Yield (Φ_f) | ~0 (Assumed) | Data not available |

| Fluorescence Lifetime (τ_f) | Not applicable | Data not available |

| Stokes Shift | Not applicable | ~ -43 nm (in DMSO, calculated from 402 nm peak) |

Note: The negative Stokes shift for the derivative in DMSO is calculated from the longest wavelength absorption peak and may indicate that emission occurs from a different electronic state than the one responsible for this specific absorption band.

Key Synthetic and Analytical Workflows

The primary value of this compound is as a precursor. The following diagrams illustrate its transformation into highly fluorescent molecules and the standard workflow for characterizing such compounds.

Experimental Protocols

Accurate characterization of photophysical properties requires meticulous experimental procedures. The following are detailed methodologies for key analyses.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which the compound absorbs light (λ_abs) and its molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound (or its derivative) of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., DMSO, Ethanol).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The final absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity.

-

Prepare a blank cuvette containing only the pure solvent.

-

-

Methodology:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

-

Record a baseline spectrum with the blank solution.

-

Scan the sample over the desired wavelength range (e.g., 200-700 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

Fluorescence Spectroscopy

This experiment measures the compound's emission spectrum to determine the wavelength of maximum fluorescence emission (λ_em).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.

-

Sample Preparation:

-

Use a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. The same solution prepared for UV-Vis spectroscopy may often be used.

-

Prepare a blank cuvette with the pure solvent to measure any background fluorescence.

-

-

Methodology:

-

Set the excitation wavelength (λ_ex), which is typically the primary absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λ_ex is 400 nm, scan from 410 nm to 700 nm).

-

Record the fluorescence emission spectrum.

-

Subtract the spectrum of the solvent blank from the sample spectrum to correct for background signals.

-

The wavelength at the peak of the corrected spectrum is the maximum emission wavelength (λ_em).

-

Relative Fluorescence Quantum Yield (Φ_f) Determination

The quantum yield, which measures the efficiency of fluorescence, is often determined by comparing the sample's fluorescence to a well-characterized fluorescent standard.

-

Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For naphthalimide derivatives, standards like Quinine Sulfate or Coumarin 153 are often used.

-

Methodology:

-

Prepare solutions of both the sample and the standard in the same solvent. Prepare a series of dilutions for each and measure their UV-Vis absorption spectra.

-

Select solutions of the sample and standard with closely matched absorbance values at the chosen excitation wavelength (absorbance < 0.1).

-

Measure the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the corrected emission curves for both the sample (I_s) and the standard (I_std).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Conclusion

This compound is a foundational building block in photophysical chemistry. While its own fluorescence is negligible due to the quenching effects of the nitro group, it serves as an exceptional starting point for creating a diverse range of highly fluorescent 1,8-naphthalimide (B145957) derivatives. The transformation from a non-emissive precursor to a potent fluorophore via straightforward chemical modification is the hallmark of its utility. Understanding the fundamental properties of the anhydride and the protocols for characterizing its more complex progeny is essential for researchers leveraging these powerful molecules in drug development, cellular imaging, and advanced materials.

References

Commercial Availability and Synthetic Applications of 3-Nitro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,8-naphthalic anhydride (B1165640) is a pivotal chemical intermediate, widely utilized in the synthesis of a variety of functional molecules. Its unique structure, featuring a reactive anhydride group and an electron-withdrawing nitro group on the naphthalene (B1677914) core, makes it a versatile building block for the creation of fluorescent probes, potential anti-cancer agents, and materials with unique photophysical properties. This technical guide provides an in-depth overview of the commercial availability of 3-Nitro-1,8-naphthalic anhydride, its key chemical properties, and detailed synthetic protocols for its application in research and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels and quantities may vary, and it is recommended to request a certificate of analysis for specific lot information.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biosynth | Not Specified | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| Thermo Scientific Chemicals | 98% | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| Aladdin Scientific | min 90% | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| BOC Sciences | Not Specified | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| Benchchem | High-Purity | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| MOLBASE | Not Specified | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

| ChemicalBook | Not Specified | 3027-38-1 | C₁₂H₅NO₅ | 243.17 |

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information is provided below. For comprehensive safety protocols, please refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

| Property | Value |

| Melting Point | 247-249 °C (decomposes)[3] |

| Appearance | Light yellow to beige to light brown powder[4] |

| Storage | Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed.[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of 1,8-naphthalimide (B145957) derivatives.[5][6] The electron-withdrawing nitro group can be readily reduced to an amino group, which can then be further modified.[5][6] This allows for the introduction of various functionalities to tailor the properties of the final molecule for specific applications, such as fluorescent probes and potential therapeutics.[3][6]

Synthesis of 3-Nitro-1,8-naphthalimide Derivatives (General Procedure)

The primary reaction of this compound is its condensation with primary amines to form N-substituted 3-nitro-1,8-naphthalimides.[5] This imidization is a robust method for introducing a wide range of substituents at the imide nitrogen.

Caption: General workflow for the synthesis of N-substituted 3-nitro-1,8-naphthalimides.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add the desired primary amine to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 2 hours).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or other purification techniques.

Synthesis of 3-Amino-1,8-naphthalimide Derivatives

The nitro group of the naphthalimide derivative can be reduced to an amino group, which serves as a key functional handle for further derivatization.[5][6] A common method for this reduction is the use of a reducing agent like tin(II) chloride or catalytic hydrogenation.[6]

Caption: Workflow for the reduction of the nitro group to an amino group.

Experimental Protocol (using Pd/C and Hydrazine):

-

Suspend the N-substituted 3-nitro-1,8-naphthalimide in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Add hydrazine (B178648) hydrate (B1144303) dropwise while maintaining the reaction under an inert atmosphere (e.g., N₂).

-

Heat the reaction mixture to 60°C for approximately 6 hours.[7]

-

After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the crude product, which can be further purified.

Application in the Development of Antitumor Agents

Derivatives of this compound have been investigated for their potential as antitumor agents. For example, a series of 3-nitro-naphthalimides have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines.[8] The proposed mechanism of action for some of these compounds involves DNA damage and inhibition of topoisomerase I, leading to cell cycle arrest and apoptosis.[8]

The synthesis of these potential antitumor agents follows the general synthetic pathways described above, starting with the reaction of this compound with a suitable amine.[6][8]

Conclusion

This compound is a commercially accessible and highly versatile starting material for the synthesis of a wide array of functional molecules. Its straightforward reactivity allows for the systematic modification of the naphthalimide scaffold, enabling researchers to develop novel fluorescent probes for biological imaging and to explore new classes of potential therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for the utilization of this important chemical intermediate in diverse research and development settings.

References

- 1. fishersci.dk [fishersci.dk]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 3027-38-1 [chemicalbook.com]

- 4. 278730050 [thermofisher.com]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 3-Nitro-1,8-naphthalic Anhydride

This guide provides comprehensive safety and handling information for 3-Nitro-1,8-naphthalic anhydride (B1165640), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

3-Nitro-1,8-naphthalic anhydride is a chemical intermediate utilized in the synthesis of various compounds, including fluorescent probes and derivatives with anti-cancer activity.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 3027-38-1 | [3][4][5] |

| Molecular Formula | C12H5NO5 | [5][6][7] |

| Molecular Weight | 243.17 g/mol | [6][7] |

| Appearance | Light yellow to beige to light brown powder | [5] |

| Melting Point | 247-249 °C (decomposes) | [1] |

| Solubility | Insoluble in water. Slightly soluble in ethanol, soluble in DMF. | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are crucial for the safe handling of this compound.

Engineering Controls

-

Work in a well-ventilated area.[4]

-

Use a local exhaust ventilation system to control dust generation.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize risks.

Handling

Storage

-

Keep the container tightly closed.[4]

-

Store in a cool, dry, and well-ventilated place.

-

Store locked up.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[3][4] |

| Ingestion | Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3][4] |

The following diagram outlines the emergency first-aid workflow.

Caption: Emergency first-aid procedures for exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

-

Environmental Precautions: Should not be released into the environment.[4]

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]

-

Specific Hazards: Keep the product and empty container away from heat and sources of ignition.[4]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] The known effects are irritation to the skin, eyes, and respiratory system.

| Effect | Description |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory Sensitization | No data available. |

| Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No information available.[4] |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation.[3][4] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols: Safe Handling in a Research Setting

While specific experimental protocols for the use of this compound are application-dependent (e.g., synthesis of derivatives), the following general safety workflow should be followed in a laboratory setting.[2][10][11]

Caption: General laboratory safety workflow for handling this compound.

Methodology for a Typical Synthetic Step (e.g., Imide Formation):

The synthesis of naphthalimide derivatives often involves the reaction of this compound with a primary amine.[2] A general, safety-focused protocol is as follows:

-

Preparation: Before starting, ensure all necessary PPE is worn, and the fume hood is functioning correctly.

-

Reagent Handling: Carefully weigh the required amount of this compound in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.

-

Reaction Setup: In the fume hood, charge a reaction vessel with the appropriate solvent. Add the weighed this compound to the solvent with stirring.

-

Amine Addition: Slowly add the primary amine to the reaction mixture. This step may be exothermic, so careful, portion-wise addition or cooling of the reaction vessel may be necessary.

-

Reaction Monitoring: Heat the reaction mixture as required by the specific protocol, ensuring the setup is secure and monitored.

-

Work-up and Purification: After the reaction is complete, follow the specific work-up procedure, which may involve cooling, filtration, and washing of the product. Handle all solvents and reagents within the fume hood.

-

Waste Disposal: Dispose of all chemical waste, including solvents and any residual solid, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.

-